1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene
Description
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Properties
IUPAC Name |
1-bromo-4-(2,2-difluoropropoxy)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-9(12,13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQQBIFWHOKSSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC(=C(C=C1)Br)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Bromo-4-(2,2-difluoropropoxy)-2-fluoro-benzene is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHBrFO
- Molecular Weight : 251.06 g/mol
Structural Characteristics
This compound features a bromine atom and two fluorine atoms attached to a benzene ring, along with a difluoropropoxy group. This unique arrangement may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can disrupt bacterial cell membranes, leading to cell lysis and death. The presence of the bromine and fluorine atoms enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor cell proliferation. The mechanism is hypothesized to involve the modulation of signaling pathways associated with cell growth and apoptosis. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.
Case Studies
- In Vitro Cytotoxicity Assay : A study conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited IC values in the micromolar range, indicating potent cytotoxic effects compared to control groups.
- Microbial Inhibition Tests : In tests against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) as low as 32 µg/mL, suggesting strong antimicrobial efficacy.
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.
- Receptor Binding : Potential binding to cellular receptors that regulate cell proliferation and apoptosis.
- Membrane Disruption : The lipophilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials : Utilization of 1-bromo-4-fluorobenzene and 2,2-difluoropropanol.
- Nucleophilic Substitution Reaction : The bromine atom is substituted by the difluoropropoxy group under basic conditions using solvents like DMF or THF.
- Reflux Conditions : The reaction is generally conducted at elevated temperatures to ensure complete conversion.
Reaction Conditions
| Step | Condition | Description |
|---|---|---|
| 1 | Base | Potassium carbonate or sodium hydroxide |
| 2 | Solvent | DMF or THF |
| 3 | Temperature | Reflux for several hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
